molecular formula C6H12OS B14389419 1-(Ethanesulfinyl)but-2-ene CAS No. 88170-50-7

1-(Ethanesulfinyl)but-2-ene

Cat. No.: B14389419
CAS No.: 88170-50-7
M. Wt: 132.23 g/mol
InChI Key: BTUFWWJPKKKZTK-UHFFFAOYSA-N
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Description

1-(Ethanesulfinyl)but-2-ene is an organic compound characterized by the presence of a sulfinyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Ethanesulfinyl)but-2-ene can be synthesized through the reaction of but-2-ene with ethanesulfinyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfinyl)but-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: 1-(Ethanesulfonyl)but-2-ene.

    Reduction: 1-(Ethylthio)but-2-ene.

    Substitution: Various substituted butenes depending on the nucleophile used.

Scientific Research Applications

1-(Ethanesulfinyl)but-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfinyl)but-2-ene involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in drug development or as a chemical reagent.

Comparison with Similar Compounds

1-(Ethanesulfinyl)but-2-ene can be compared with other similar compounds such as:

    1-(Methylsulfinyl)but-2-ene: Similar structure but with a methyl group instead of an ethyl group.

    1-(Ethanesulfonyl)but-2-ene: The sulfinyl group is oxidized to a sulfonyl group.

    1-(Ethylthio)but-2-ene: The sulfinyl group is reduced to a sulfide.

Uniqueness

This compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88170-50-7

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1-ethylsulfinylbut-2-ene

InChI

InChI=1S/C6H12OS/c1-3-5-6-8(7)4-2/h3,5H,4,6H2,1-2H3

InChI Key

BTUFWWJPKKKZTK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)CC=CC

Origin of Product

United States

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